Cas no 4721-07-7 (4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol)

4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol structure
4721-07-7 structure
Nome del prodotto:4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol
Numero CAS:4721-07-7
MF:C14H12O4
MW:244.242684364319
CID:331330
PubChem ID:5281717

4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Benzenediol,4-[2-(3,5-dihydroxyphenyl)ethenyl]-
    • Oxyresveratrol
    • 2',3,4',5-Stilbenetetrol
    • 2,3',4,5'-Tetrahydroxystilbene
    • 3,4,3',5'-tetrahydroxy-trans-stilbene
    • 3,5,2',4'-Tetrahydroxystilbene
    • 4-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
    • 4-[2-(3,5-Dihydroxyphenyl)ethenyl]-1,3-benzenediol
    • puag-haad
    • trans-2,3',4,5'-tetrahydroxystilbene
    • trans-oxyresveratrol
    • NSC 315550
    • 4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol
    • 4721-07-7
    • 2,4,3',5'-Tetrahydroxystilbene
    • OXYRESVENOX
    • 1,3-BENZENEDIOL, 4-((1E)-2-(3,5-DIHYDROXYPHENYL)ETHENYL)-
    • Oxyresveratrol, >=97.0% (HPLC)
    • N.357
    • HMS3885N20
    • 4-[(E)-2-(3,5-dihydroxyphenyl)vinyl]benzene-1,3-diol
    • 1,3-Benzenediol, 4-(2-(3,5-dihydroxyphenyl)ethenyl)-, (E)-
    • BDBM50108046
    • HY-N1430
    • Hydroxyresveratrol
    • Q7116143
    • CCG-266904
    • LMPK13090011
    • 3' 4 5'-tetrahydroxystilbene
    • HYDROXYRESVERATROL [INCI]
    • trans-2,4,3'',5''-tetrahydroxystilbene
    • REGID_for_CID_658108
    • AC-5279
    • 29700-22-9
    • AS-35032
    • CS-5655
    • AKOS015915071
    • trans-2,4,3',5'-tetrahydroxystilbene
    • UNII-6V071CP5CR
    • A820013
    • (E)-5,5'-(ethene-1,2-diyl)bis(benzene-1,3-diol)
    • MFCD11974969
    • 2,3',4,5'-Tetrahydroxy-trans-stilbene
    • EN300-18754447
    • NCGC00169713-02!4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
    • O0373
    • 4-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
    • s4739
    • (oxyresveratrol)4-[(E)-2-(3,5-dihydroxyphenyl)vinyl]benzene-1,3-diol
    • Z2311627398
    • ACon1_001063
    • REGID_for_CID_5281717
    • NSC315550
    • SMR001397189
    • NS00124301
    • 4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
    • 4-(3,5-Dihydroxystyryl)benzene-1,3-diol
    • MEGxp0_001057
    • HMS2218H19
    • CHEBI:7870
    • 1,3-Benzenediol, 4-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]-
    • BCP24308
    • NCGC00169713-02
    • TRANS-STILBENE-2,4,3',5'-TETROL
    • DTXSID801030442
    • J-501984
    • OXYLRESVERATROL
    • Tetrahydroxystilbene
    • MLS002473086
    • PDHAOJSHSJQANO-OWOJBTEDSA-N
    • SCHEMBL501690
    • EN300-7368059
    • 1,3-Benzenediol, 4-(2-(3,5-dihydroxyphenyl)ethenyl)-
    • 4-(2-(3,5-dihydroxyphenyl)ethenyl)benzene-1,3-diol
    • NSC-315550
    • O-RES cpd
    • cid_5281717
    • NCGC00169713-01
    • (E)-4-(3,5-Dihydroxystyryl)benzene-1,3-diol
    • GLXC-19085
    • 2,3',4,5'-STILBENETETROL, (E)-
    • 6V071CP5CR
    • CHEMBL43065
    • Inchi: InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+
    • Chiave InChI: PDHAOJSHSJQANO-OWOJBTEDSA-N
    • Sorrisi: OC1C=C(O)C=C(/C=C/C2C=CC(O)=CC=2O)C=1

Proprietà calcolate

  • Massa esatta: 244.07400
  • Massa monoisotopica: 244.074
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 282
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 80.9A^2

Proprietà sperimentali

  • Colore/forma: Giallo solido
  • Densità: 1.468±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 190-192 ºC
  • Punto di ebollizione: 523.8ºC at 760mmHg
  • Punto di infiammabilità: 260.8ºC
  • Indice di rifrazione: 1.8
  • Solubilità: Quasi insolubile (0,037 g/l) (25°C),
  • PSA: 80.92000
  • LogP: 2.67940

4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-18754447-0.05g
4-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
4721-07-7
0.05g
$2755.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1216220-1g
(E/Z)-Oxyresveratrol
4721-07-7 98%
1g
¥7407.00 2024-05-12
Crysdot LLC
CD12070094-1g
4-(3,5-Dihydroxystyryl)benzene-1,3-diol
4721-07-7 97%
1g
$847 2024-07-24
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd